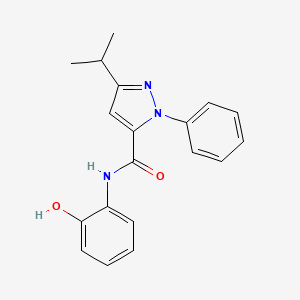![molecular formula C24H29N3O3 B10989673 N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10989673.png)
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the alkylation of the beta-carboline core with a suitable 3,4-dimethoxyphenyl derivative.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring or the beta-carboline core are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties, as well as its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders, infections, and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with various molecular targets and pathways. These include:
Neurotransmitter Systems: The compound may modulate the activity of neurotransmitters such as serotonin, dopamine, and GABA, leading to psychoactive effects.
Enzyme Inhibition: It may inhibit enzymes involved in microbial growth or cancer cell proliferation, contributing to its antimicrobial and anticancer properties.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in therapeutic effects.
Comparison with Similar Compounds
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can be compared with other beta-carboline derivatives, such as:
Harmine: Known for its psychoactive and anticancer properties.
Harmaline: Exhibits similar biological activities but with different potency and selectivity.
Tetrahydroharmine: Another beta-carboline with unique pharmacological effects.
Properties
Molecular Formula |
C24H29N3O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-15(2)23(16-9-10-21(29-3)22(13-16)30-4)26-24(28)27-12-11-18-17-7-5-6-8-19(17)25-20(18)14-27/h5-10,13,15,23,25H,11-12,14H2,1-4H3,(H,26,28) |
InChI Key |
DEFSFASOKJKJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10989598.png)
![N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10989607.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)acetamide](/img/structure/B10989618.png)

![2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10989623.png)

![methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate](/img/structure/B10989637.png)
![4-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B10989640.png)

![3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one](/img/structure/B10989651.png)
![Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10989657.png)
![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10989661.png)
![1-(6-chloropyridazin-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B10989663.png)
![4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide](/img/structure/B10989668.png)
